molecular formula C18H17N3O4S B3460098 Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone

Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone

Cat. No.: B3460098
M. Wt: 371.4 g/mol
InChI Key: QLYFPFXLHSGTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their diverse biological and clinical applications. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems .

Preparation Methods

The synthesis of benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Industrial production methods often involve multi-step synthesis, including the formation of the benzimidazole ring and subsequent functionalization with morpholine and sulfonyl groups .

Chemical Reactions Analysis

Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone include:

  • 2-(5-nitro-1H-benzimidazol-2-yl)phenol
  • 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole These compounds share the benzimidazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

benzimidazol-1-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-18(21-13-19-16-3-1-2-4-17(16)21)14-5-7-15(8-6-14)26(23,24)20-9-11-25-12-10-20/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYFPFXLHSGTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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